(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 123795-41-5
VCID: VC7389936
InChI: InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Molecular Formula: C19H23NO4
Molecular Weight: 329.396

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate

CAS No.: 123795-41-5

VCID: VC7389936

Molecular Formula: C19H23NO4

Molecular Weight: 329.396

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate - 123795-41-5

Description

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate is an organic compound belonging to the class of amino acid derivatives. It features a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group, making it significant in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Synthesis

The synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate typically involves several key steps:

  • Starting Material: The synthesis begins with (R)-2-amino-3-(naphthalen-2-yl)propanoic acid.

  • Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst like sulfuric acid or an acid chloride derivative.

Applications

This compound is valuable in both academic research and industrial applications due to its unique structural features, which impart distinct chemical and biological properties. It serves as an intermediate in various chemical reactions, making it crucial for the synthesis of complex molecules in medicinal chemistry.

Characterization Techniques

The structure and purity of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparison with Similar Compounds

Similar compounds include (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate and (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate. The presence of a naphthalene ring in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate distinguishes it from other derivatives, providing unique chemical and biological properties.

CAS No. 123795-41-5
Product Name (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate
Molecular Formula C19H23NO4
Molecular Weight 329.396
IUPAC Name methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Standard InChI InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m1/s1
Standard InChIKey GUZJZIQXCBCAGJ-MRXNPFEDSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Solubility not available
PubChem Compound 14427614
Last Modified Apr 15 2024

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